
N,N-Diethylnonanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylnonanimidamide: is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnonanimidamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethylnonanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N,N-Diethylnonanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may have applications in drug development and formulation.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N-Diethylnonanimidamide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylnonanimidamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison: N,N-Diethylnonanimidamide is unique due to its longer carbon chain compared to similar compounds like N,N-Diethylacetamide and N,N-Diethylformamide. This structural difference can influence its physical properties, reactivity, and potential applications. For example, the longer carbon chain may result in higher boiling points and different solubility characteristics.
Propriétés
Numéro CAS |
66042-23-7 |
|---|---|
Formule moléculaire |
C13H28N2 |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
N,N-diethylnonanimidamide |
InChI |
InChI=1S/C13H28N2/c1-4-7-8-9-10-11-12-13(14)15(5-2)6-3/h14H,4-12H2,1-3H3 |
Clé InChI |
KLWQBRUZCCZSTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=N)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
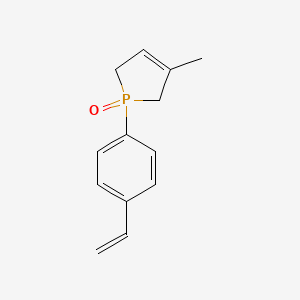
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
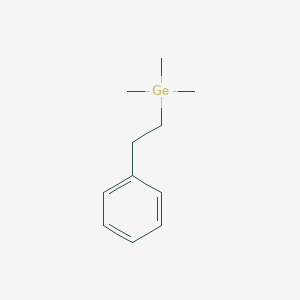
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
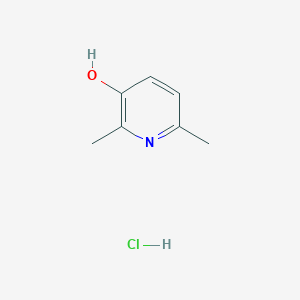
![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)
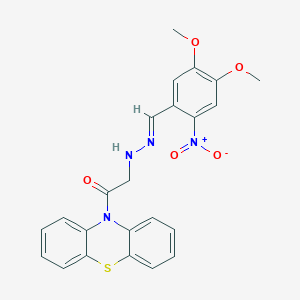

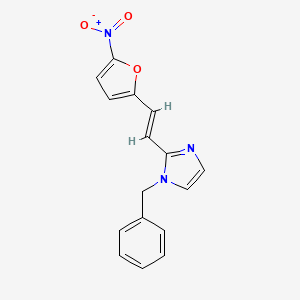
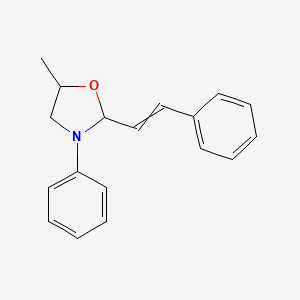

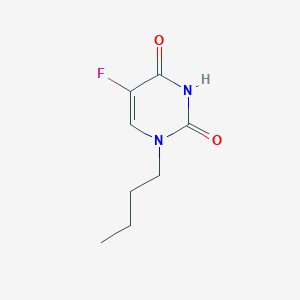
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
